molecular formula C12H18FNO B13299002 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol

2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol

Cat. No.: B13299002
M. Wt: 211.28 g/mol
InChI Key: RHYUKCPFBWMEQJ-UHFFFAOYSA-N
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Description

2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol is a propanolamine derivative characterized by a 4-fluorophenyl group attached via a propylamino chain to a propan-1-ol backbone. Fluorinated aromatic compounds often exhibit enhanced metabolic stability and binding affinity in drug design, making this compound a candidate for further study .

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)propylamino]propan-1-ol

InChI

InChI=1S/C12H18FNO/c1-3-12(14-9(2)8-15)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3

InChI Key

RHYUKCPFBWMEQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NC(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol typically involves the reaction of 4-fluorophenylpropylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 2-{[1-(4-Fluorophenyl)propyl]amino}propanone.

    Reduction: Formation of 2-{[1-(4-Fluorophenyl)propyl]amino}propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the amino alcohol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol with two close analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol (Target) C₁₂H₁₇FNO 225.27 g/mol - 4-Fluorophenyl group
- Propylamino linker
- Propan-1-ol backbone
Fluorine enhances lipophilicity and electronic properties; branched chain may influence steric interactions.
2-methyl-2-{[1-(4-methylphenyl)propyl]amino}propan-1-ol C₁₄H₂₃NO 221.34 g/mol - 4-Methylphenyl group
- Propylamino linker
- Methyl group at propanol C2
Methyl substitution increases hydrophobicity; steric bulk at C2 may reduce conformational flexibility.
2-amino-1-(4-fluorophenyl)propan-1-ol C₉H₁₂FNO 185.20 g/mol - 4-Fluorophenyl group
- Amino group at propanol C2
- Shorter backbone
Lack of propyl chain reduces molecular size; amino group may enhance solubility or hydrogen bonding.

Functional Group Analysis

Fluorine vs. Methyl Substitution: The target compound’s 4-fluorophenyl group (electron-withdrawing) contrasts with the 4-methylphenyl group in the analog from . Fluorine’s electronegativity may improve metabolic stability and binding interactions in biological systems compared to methyl’s hydrophobic effects .

Amino-Alcohol Backbone Differences: The target compound’s propylamino linker provides a longer, flexible chain compared to the simpler C2-amino group in ’s analog. This could influence solubility, with the propyl chain increasing lipophilicity but reducing aqueous solubility. The shorter backbone in ’s compound (C₉ vs. C₁₂) may enhance diffusion across membranes but reduce target specificity.

This suggests the target compound’s fluorophenyl moiety could similarly optimize bioactivity .

Biological Activity

2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol, also known by its CAS number 1155572-53-4, is a compound of significant interest in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting relevant data.

Chemical Structure and Properties

The molecular formula of 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol is C12_{12}H18_{18}FNO with a molecular weight of 211.28 g/mol. The compound features a propanol backbone substituted with a 4-fluorophenyl group and an amino group, which are critical for its biological interactions.

Research indicates that compounds similar to 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol may act as inhibitors of the dopamine transporter (DAT). This inhibition can modulate dopaminergic signaling pathways, which are implicated in various neuropsychiatric conditions, including depression and schizophrenia. For instance, studies have shown that modifications to the structure can enhance DAT affinity and selectivity, suggesting that 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol might exhibit similar properties .

Antipsychotic Effects

A study on related compounds demonstrated that they exhibit antipsychotic profiles in animal models. Specifically, compounds with similar structural features showed efficacy in reducing self-stimulation behaviors in rats, which is predictive of antipsychotic efficacy. The findings suggest that 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol could potentially have antipsychotic effects with a lower propensity for inducing catalepsy compared to traditional antipsychotics .

Dopamine Transporter Inhibition

Research has highlighted the importance of dopamine transporter inhibition in treating psychostimulant abuse. Compounds structurally related to 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol have been shown to reduce the reinforcing effects of drugs like cocaine and methamphetamine in preclinical models. This suggests that the compound may serve as a therapeutic agent for substance use disorders by modulating dopamine levels .

Data Table: Biological Activity Summary

Activity Description Reference
Antipsychotic PotentialExhibits antipsychotic-like effects in rat models; reduced catalepsy risk
DAT InhibitionInhibits dopamine transporter; potential for treating psychostimulant abuse
Behavioral ModulationAffects self-stimulation behaviors predictive of antipsychotic efficacy
Structure-Activity RelationshipModifications enhance binding affinity at DAT and selectivity

Case Studies

  • Antipsychotic Profile Evaluation : A study evaluated the behavioral effects of related compounds in rats, assessing their impact on self-stimulation behaviors. The results indicated that certain analogs displayed significant reductions in self-stimulation without causing catalepsy, suggesting a favorable side effect profile for potential clinical use .
  • Dopamine Transporter Studies : Research focused on the binding affinities of various derivatives at DAT revealed that modifications to the phenyl ring significantly influenced their inhibitory potency. This highlights the importance of structural optimization in developing effective DAT inhibitors from compounds like 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol .

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